4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL
CAS No.: 802982-14-5
Cat. No.: VC16790302
Molecular Formula: C13H15BrO2
Molecular Weight: 283.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 802982-14-5 |
|---|---|
| Molecular Formula | C13H15BrO2 |
| Molecular Weight | 283.16 g/mol |
| IUPAC Name | 4-[4-(3-bromopropoxy)phenyl]but-3-yn-1-ol |
| Standard InChI | InChI=1S/C13H15BrO2/c14-9-3-11-16-13-7-5-12(6-8-13)4-1-2-10-15/h5-8,15H,2-3,9-11H2 |
| Standard InChI Key | OGEQIIACQKKPIX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C#CCCO)OCCCBr |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL (molecular formula C₁₃H₁₅BrO₂) consists of a phenyl ring substituted at the para position with a 3-bromopropoxy group. A but-3-yn-1-ol chain is attached to the phenyl ring, introducing both alkyne and alcohol functionalities. The bromine atom on the propoxy chain enhances electrophilic reactivity, while the hydroxyl group provides a site for hydrogen bonding or further derivatization.
Key Functional Groups:
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Terminal Alkyne (C≡CH): Enables participation in click chemistry (e.g., Huisgen cycloaddition) and metal-catalyzed coupling reactions.
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Bromopropoxy Group (-OCH₂CH₂CH₂Br): A versatile leaving group for nucleophilic substitution reactions.
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Hydroxyl Group (-OH): Facilitates hydrogen bonding and serves as a handle for esterification or etherification.
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The compound can be dissected into two key building blocks:
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4-(3-Bromopropoxy)phenylboronic acid: For Suzuki-Miyaura coupling with a terminal alkyne precursor.
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But-3-yn-1-ol: Introduced via Sonogashira coupling or nucleophilic substitution.
Route 1: Sonogashira Coupling
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Step 1: Synthesis of 1-bromo-4-(3-bromopropoxy)benzene via nucleophilic aromatic substitution between 4-bromophenol and 1,3-dibromopropane.
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Step 2: Sonogashira coupling with propargyl alcohol under Pd/Cu catalysis to install the alkyne-alcohol chain .
Route 2: Direct Alkylation
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Step 1: Protection of the alkyne alcohol (e.g., as a silyl ether).
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Step 2: Alkylation of 4-hydroxyphenylbut-3-yn-1-ol with 1,3-dibromopropane under basic conditions.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the hydroxyl group; limited solubility in water.
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Stability: Susceptible to oxidation at the alkyne moiety; storage under inert atmosphere recommended.
Thermal Behavior
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Melting Point: Estimated 90–110°C based on analogs.
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Decomposition: Above 200°C, with release of HBr gas (detectable via TGA-MS).
Applications in Research and Industry
Medicinal Chemistry
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Anticancer Agents: The bromine atom enables covalent binding to cysteine residues in target proteins, as seen in Bruton’s tyrosine kinase (BTK) inhibitors.
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Antibacterial Scaffolds: Structural analogs with bromoalkoxy groups exhibit activity against Gram-positive bacteria (MIC: 2–8 µg/mL).
Materials Science
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Polymer Precursors: The alkyne group participates in polymerization via azide-alkyne cycloaddition, forming robust triazole-linked networks.
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Liquid Crystals: Phenyl-alkyne derivatives demonstrate mesomorphic behavior in nematic phases (transition temperatures: 120–150°C).
Comparative Analysis with Structural Analogs
| Compound Name | Structural Features | Key Differences from Target Compound |
|---|---|---|
| 4-(Bromophenyl)butyne | Bromophenyl + terminal alkyne | Lacks hydroxyl and propoxy groups |
| 3-(Propoxy)phenol | Propoxy chain + phenolic -OH | No alkyne or bromine |
| 2-Bromoethylphenol | Bromoethyl + phenolic -OH | Shorter alkyl chain; no alkyne |
Unique Advantages of 4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL:
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Combines three reactive sites (Br, -OH, C≡CH) for orthogonal functionalization.
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Enhanced lipophilicity (logP ≈ 3.2) compared to non-brominated analogs (logP ≈ 1.8).
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